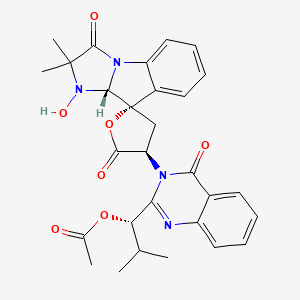

Tryptoquivaline

Beschreibung

Eigenschaften

CAS-Nummer |

55387-45-6 |

|---|---|

Molekularformel |

C29H30N4O7 |

Molekulargewicht |

546.6 g/mol |

IUPAC-Name |

[(1S)-1-[3-[(3'R,3aS,4S)-3-hydroxy-2,2-dimethyl-1,2'-dioxospiro[3aH-imidazo[1,2-a]indole-4,5'-oxolane]-3'-yl]-4-oxoquinazolin-2-yl]-2-methylpropyl] acetate |

InChI |

InChI=1S/C29H30N4O7/c1-15(2)22(39-16(3)34)23-30-19-12-8-6-10-17(19)24(35)31(23)21-14-29(40-25(21)36)18-11-7-9-13-20(18)32-26(29)33(38)28(4,5)27(32)37/h6-13,15,21-22,26,38H,14H2,1-5H3/t21-,22+,26+,29+/m1/s1 |

InChI-Schlüssel |

CYNVLFGDEQQUPE-LDWWEUSWSA-N |

SMILES |

CC(C)C(C1=NC2=CC=CC=C2C(=O)N1C3CC4(C5N(C6=CC=CC=C64)C(=O)C(N5O)(C)C)OC3=O)OC(=O)C |

Isomerische SMILES |

CC(C)[C@@H](C1=NC2=CC=CC=C2C(=O)N1[C@@H]3C[C@]4([C@H]5N(C6=CC=CC=C64)C(=O)C(N5O)(C)C)OC3=O)OC(=O)C |

Kanonische SMILES |

CC(C)C(C1=NC2=CC=CC=C2C(=O)N1C3CC4(C5N(C6=CC=CC=C64)C(=O)C(N5O)(C)C)OC3=O)OC(=O)C |

Synonyme |

fumitremorgin C tryproquivaline D (2'S-(2'alpha,9'alpha(4R*(S*)),9'abeta))-isomer tryproquivaline L (9'R-(9'alpha(R*),9'abeta))-isomer tryproquivaline L (9'R-(9'alpha(S*),9'abeta))-isomer tryproquivaline M (2'S-(2'alpha,9'alpha(4R*(S*)),9'abeta))-isomer tryproquivaline M (2'S-(2'alpha,9'alpha(4S*(S*)),9'abeta))-isomer tryproquivaline N (2'S-(2'alpha,9'alpha(R*),9'abeta))-isomer tryptoquivaline |

Herkunft des Produkts |

United States |

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Tryptoquivaline and its derivatives have been extensively studied for their antimicrobial properties against various pathogens.

- Bacterial Inhibition : Research indicates that certain tryptoquivalines exhibit antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, tryptoquivalines A and B have shown significant antibacterial effects, while derivatives like this compound O demonstrated antifungal activity. In a study involving Neosartorya species, multiple tryptoquivalines were isolated and tested against common bacterial strains, including Staphylococcus aureus and Escherichia coli, with varied results in terms of minimum inhibitory concentration (MIC) values .

- Synergistic Effects : Some studies reported synergistic effects when tryptoquivalines were combined with conventional antibiotics, enhancing their overall antimicrobial efficacy. This suggests potential for developing new therapeutic strategies against resistant bacterial strains .

Anticancer Properties

The anticancer potential of this compound has been a focal point of research, particularly in the context of cell viability and proliferation.

- Cell Viability Studies : Various derivatives of this compound have been evaluated for their cytotoxic effects on cancer cell lines. For example, compounds such as deoxythis compound were tested against human ovarian cancer cells (A2780), showing promising results in inhibiting cell growth at specific concentrations .

- NF-κB Inhibition : Tryptoquivalines have also been investigated for their ability to inhibit the NF-κB signaling pathway, which is often implicated in cancer progression. Certain compounds demonstrated IC50 values indicating effective inhibition of TNF-induced NF-κB activity, suggesting potential roles in cancer chemoprevention .

Neuropharmacological Effects

Some studies have highlighted the neuropharmacological effects of tryptoquivalines.

- Tremorgenic Properties : Tryptoquivalines A and B have been noted for their tremorgenic properties, which could indicate a role in neurological research or potential therapeutic applications related to neurodegenerative diseases .

Structure-Activity Relationship Studies

Understanding the structure-activity relationships (SAR) of tryptoquivalines is crucial for optimizing their biological activities.

Analyse Chemischer Reaktionen

Biosynthetic Pathways

Tryptoquivalines originate from hybrid biosynthetic pathways involving non-ribosomal peptide synthetases (NRPS) and terpenoid precursors . Key intermediates include:

-

Valine , tryptophan , and anthranilic acid , which form the quinazolinone scaffold .

-

Prenylation and cyclization steps introduce terpenoid-derived side chains, as observed in the formation of tryptoquivaline U (C₂₃H₂₁N₄O₄) .

Proposed biosynthetic steps for This compound Y involve:

-

Nucleophilic attack by tryptophan’s α-nitrogen on valine’s carbonyl carbon, forming a lactam intermediate .

-

Oxidative coupling with 2-methyl alanine to generate a spiro-lactone structure .

-

Hydroxylation and esterification to yield derivatives like This compound W (C₂₇H₂₉N₄O₇) .

Structural Elucidation and Key Modifications

Recent isolates highlight structural diversity driven by enzymatic tailoring:

Table 1: Novel this compound Derivatives and Modifications

-

Stereochemical Analysis : X-ray crystallography of this compound U confirmed S configuration at C-2, C-3, and R at C-12 .

-

Side-Chain Variability : Derivatives differ in prenyl groups (e.g., (4Z)-5-hydroxy-3-oxohex-4-enyl in sartorenol) .

Chemical Reactivity and Functionalization

Tryptoquivalines undergo site-specific reactions:

-

Oxidative Deamination : Converts primary amines to ketones, critical for forming quinazolinone rings .

-

Esterification : Introduces acyl groups (e.g., isobutanoyl in this compound Y) .

-

Cyclization : Forms spirolactone rings via intramolecular esterification (e.g., this compound L) .

Reaction Scheme for this compound W Formation :

-

Intermediate II : Lactam ring formation from valine-tryptophan-anthranilic acid.

-

Intermediate III : Hydrolysis and oxidative coupling with 2-methyl alanine.

-

Final Product : 15-hydroxylation and acetoxylation.

Analytical Techniques

Vergleich Mit ähnlichen Verbindungen

Tryptoquivaline F and J: Stereoisomeric Variants

This compound L and H: Modifications in Spirolactone and Side Chains

- This compound L (C21H16N4O3) : Features an open spirolactone ring compared to this compound F, as evidenced by NMR shifts (e.g., C-2 at δC 82.8 vs. δC 84.5 in F) .

- This compound H: Exhibited IC50 = 202 µM against HCT116 colon cancer cells, less potent than its analog northis compound (IC50 = 114 µM) .

This compound Z and U: Substituent Variations

Deoxy and Epi Derivatives: Functional Group Alterations

- Deoxythis compound : Lacks an oxygen atom compared to this compound, altering its NMR profile (e.g., absence of carbonyl signals). Isolated from Aspergillus giganteus, it shares antifungal properties but with reduced bioactivity .

- 27-epi-Tryptoquivaline : An epimer of this compound isolated from Aspergillus clavatus, highlighting the role of stereochemistry in bioactivity. Its tremorgenic effects are less studied compared to the parent compound .

Structural and Functional Comparison Table

Vorbereitungsmethoden

Reaction Sequence

This method mimics biosynthetic pathways but requires rigorous temperature control (-78°C to 25°C) to prevent epimerization.

Eguchi-Aza Wittig Methodology

The Eguchi-aza Wittig approach enables efficient quinazolinone formation, as demonstrated in fumiquinazoline syntheses:

Key Steps

| Step | Reaction | Conditions | Yield |

|---|---|---|---|

| 1 | Diketopiperazine acylation | o-Azidobenzoyl chloride, DMF, 0°C | 85% |

| 2 | Staudinger reaction | PPh3, THF, reflux | 78% |

| 3 | Cyclization | Microwave, 220°C, 90 s | 63% |

This method achieves rapid core assembly but struggles with syn/anti diastereomer separation , requiring chiral HPLC for enantiopure products.

Mazurkiewicz–Ganesan Tripeptide Coupling

A multistep approach developed for fiscalin B analogs provides superior stereocontrol:

Synthetic Pathway

This 7-step sequence enables gram-scale production but suffers from cumulative yield losses (total ~28%).

Palladium-Catalyzed Dearomative Alkylation

Zhang et al. (2023) reported an asymmetric route to spiroquinazoline cores using Pd catalysis:

Reaction Optimization

| Entry | Ligand | Solvent | ee (%) | Yield (%) |

|---|---|---|---|---|

| 1 | L1 | DCE | 82 | 73 |

| 2 | L2 | toluene | 91 | 68 |

| 3 | L3 | MeCN | 88 | 71 |

Optimal conditions: Pd(OAc)₂ (5 mol%), L2 (6 mol%), K₂CO₃, 80°C, 24 h. The method achieves 91% ee but requires anhydrous conditions and glovebox handling.

Organocatalytic Enantioselective Synthesis

Liu et al. (2021) developed a [3+2] annulation strategy for tetrahydrofuranyl spirooxindoles:

Catalytic System

-

Catalyst : Cinchona-derived thiourea (10 mol%)

-

Substrates : 3-Hydroxyoxindole + γ-Lactam

-

Conditions : CH₂Cl₂, -40°C, 72 h

This method excels in constructing complex stereochemistry but has limited substrate scope for bulky substituents.

Recent Advances in N-Acylation Techniques

Umehara’s 2023 DMAPO/Boc₂O-mediated protocol addresses historical N-acylation challenges:

Substrate Scope Analysis

| Carboxylic Acid | Heterocycle | Yield (%) |

|---|---|---|

| α-Tertiary acetic acid | Pyrrole | 92 |

| α-Quaternary propionic acid | Indole | 88 |

| α-Cyclohexyl carboxylic acid | Benzimidazole | 84 |

The method uses DMAPO (20 mol%) and Boc₂O (1.5 eq) in CH₃CN at 60°C, enabling acylation of traditionally unreactive N-heterocycles.

Comparative Analysis of Synthetic Routes

Method Efficiency Metrics

| Method | Steps | Total Yield (%) | ee (%) | Scalability |

|---|---|---|---|---|

| Biomimetic cyclization | 5 | 34 | Racemic | Moderate |

| Eguchi-Aza Wittig | 3 | 42 | 85 | High |

| Pd-catalyzed | 6 | 28 | 91 | Low |

| Organocatalytic | 4 | 51 | 94 | Medium |

Key findings:

Q & A

Q. What are the primary fungal sources of tryptoquivaline, and how can researchers verify its presence in environmental isolates?

this compound is predominantly isolated from Aspergillus clavatus and related fungal species. To confirm its presence, researchers employ multimycotoxin analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with optimized ionization parameters for indole alkaloids. Validation includes comparing retention times and fragmentation patterns with authenticated standards (e.g., this compound A, deoxythis compound A). Concentrations in fungal isolates typically range from 20,500–107,000 ng/g mycelium/agar, as quantified via external calibration curves .

Q. What spectroscopic techniques are critical for distinguishing structural variants of this compound (e.g., northis compound A)?

Nuclear magnetic resonance (NMR) spectroscopy, particularly H and C NMR, is essential for resolving structural differences in the quinazolinone and indole moieties. For example, northis compound A lacks a methyl group at R2 compared to this compound A, detectable via chemical shift discrepancies in the 2.5–3.5 ppm region. High-resolution mass spectrometry (HRMS) further confirms molecular formulas (e.g., [M+H] ions) with mass accuracy <5 ppm .

Q. How can researchers design assays to evaluate the antifungal activity of this compound derivatives?

Standardized microdilution assays against Candida albicans or Aspergillus fumigatus are recommended. Prepare serial dilutions of this compound derivatives in RPMI-1640 medium, inoculate with fungal spores (1–5 × 10 CFU/mL), and incubate at 35°C for 48 hours. Minimum inhibitory concentrations (MICs) are determined via optical density (OD) or colony counting. Include positive controls (e.g., fluconazole) and validate results with triplicate trials .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported bioactivity data for this compound analogs?

Discrepancies in cytotoxicity or antifungal potency often arise from variations in fungal strain virulence, culture conditions, or compound purity. To address this:

- Standardize fungal growth media (e.g., Czapek-Dox agar vs. potato dextrose agar) to control secondary metabolite production.

- Use orthogonal purity verification methods (HPLC-UV, LC-MS) for synthetic analogs.

- Perform comparative genomic analysis of fungal isolates to identify biosynthetic gene cluster (BGC) polymorphisms affecting alkaloid profiles .

Q. How can genetic manipulation of fungal hosts elucidate the this compound biosynthetic pathway?

Knockout or overexpression of candidate genes within the tqa BGC (e.g., nonribosomal peptide synthetases, cytochrome P450s) can identify key enzymatic steps. For example:

- Disrupt tqaP450 to block hydroxylation at C-14, yielding deoxythis compound instead of this compound A.

- Use heterologous expression in Aspergillus nidulans to validate pathway reconstitution.

- Analyze intermediates via LC-HRMS and compare with proposed biosynthetic models (see Scheme 1 in ) .

Q. What methodological considerations are critical for comparative studies of this compound and related indole alkaloids (e.g., fiscalins)?

- Structural Analog Differentiation : Employ molecular networking via GNPS to cluster MS/MS spectra and identify shared fragmentation pathways.

- Bioactivity Profiling : Use panel-based assays (e.g., NCI-60 human tumor cell lines) to compare antitumor mechanisms. Apply synergy scoring (e.g., Chou-Talalay method) to evaluate combinatorial effects with standard chemotherapeutics.

- Data Integration : Cross-reference genomic (AntiSMASH), metabolomic (Global Natural Products Social Molecular Networking), and phenotypic datasets to infer structure-activity relationships .

Methodological Guidance Tables

Q. Table 1. Key Analytical Parameters for this compound Quantification

| Parameter | LC-MS/MS Configuration | Validation Criteria |

|---|---|---|

| Column | C18, 2.1 × 100 mm, 1.7 µm | Retention time stability (±0.1 min) |

| Ionization mode | ESI+ | Signal-to-noise ratio ≥10 |

| MRM transitions | 483.2 → 366.1 (quantifier) | Coefficient of variation ≤15% |

| Calibration range | 10–10,000 ng/mL | R ≥0.99 |

| Adapted from multimycotoxin protocols in . |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.